molecular formula C22H14O3 B035008 Coumarin, 3-benzoyl-4-phenyl- CAS No. 19725-29-2

Coumarin, 3-benzoyl-4-phenyl-

Cat. No. B035008
CAS RN: 19725-29-2
M. Wt: 326.3 g/mol
InChI Key: FMCKKHCHCKODSJ-UHFFFAOYSA-N
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Description

Coumarin, 3-benzoyl-4-phenyl- is a type of organic compound that is widely used in scientific research applications. It is a member of the coumarin family, which is a class of compounds that are known for their diverse biological activities. Coumarin, 3-benzoyl-4-phenyl- is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Coumarin, 3-benzoyl-4-phenyl- is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including the inhibition of enzymes, such as tyrosinase and cyclooxygenase, and the induction of apoptosis in cancer cells. It has also been shown to scavenge free radicals and inhibit lipid peroxidation.

Biochemical And Physiological Effects

Coumarin, 3-benzoyl-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Coumarin, 3-benzoyl-4-phenyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Coumarin, 3-benzoyl-4-phenyl-. One area of interest is its potential use in the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
Conclusion:
Coumarin, 3-benzoyl-4-phenyl- is a versatile organic compound that has been extensively studied for its diverse biological activities. It is synthesized using various methods and has been used in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Coumarin, 3-benzoyl-4-phenyl- for use in various applications.

Synthesis Methods

Coumarin, 3-benzoyl-4-phenyl- can be synthesized using various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde and malonic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization in the presence of a dehydrating agent to yield Coumarin, 3-benzoyl-4-phenyl-. Other methods of synthesis include the Perkin reaction, Pechmann condensation, and Wittig reaction.

Scientific Research Applications

Coumarin, 3-benzoyl-4-phenyl- has been extensively studied for its diverse biological activities. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Coumarin, 3-benzoyl-4-phenyl- has been used in various scientific research studies, including drug discovery, cancer research, and microbiology.

properties

CAS RN

19725-29-2

Product Name

Coumarin, 3-benzoyl-4-phenyl-

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

3-benzoyl-4-phenylchromen-2-one

InChI

InChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H

InChI Key

FMCKKHCHCKODSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

synonyms

3-Benzoyl-4-phenylcoumarin

Origin of Product

United States

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